3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is a nitrogen-containing heterocyclic compound It features a tetrazine ring substituted with two 3-methylpyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more stable tetrazine derivatives, while substitution reactions can introduce new functional groups to the pyridine rings, potentially enhancing the compound’s properties .
Scientific Research Applications
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex nitrogen-containing heterocycles.
Mechanism of Action
The mechanism by which 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Diazine derivatives: Compounds like pyridazine and pyrazine share structural similarities and are used in various pharmacological applications.
Uniqueness
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
628732-66-1 |
---|---|
Molecular Formula |
C14H14N6 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3,6-bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H14N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VHRIYWWHHDFSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NNC(=NN2)C3=C(C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.